molecular formula C9H11NO B1586049 2,3-Dimethylbenzamide CAS No. 5580-34-7

2,3-Dimethylbenzamide

Cat. No. B1586049
CAS RN: 5580-34-7
M. Wt: 149.19 g/mol
InChI Key: IZAYISYTIWLBNB-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzamide is an aromatic amide with the molecular formula C9H11NO and a molecular weight of 149.1897 . It contains two methyl substituents on the benzene ring.


Synthesis Analysis

The synthesis of benzamides, including 2,3-Dimethylbenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient new process for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has also been reported .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzamide can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) .

Scientific Research Applications

Application 1: Antioxidant and Antibacterial Activities

  • Summary of Application : “2,3-Dimethylbenzamide” derivatives have been studied for their potential antioxidant and antibacterial activities. These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application/Experimental Procedures : The synthesis involves using TEA as a base and THF as a solvent, with yields ranging from 43–72%. The compounds’ antioxidant activity is assessed through total antioxidant, free radical scavenging, and metal chelating activities .
  • Results/Outcomes : Some synthesized compounds showed more effective antioxidant activities compared to standards. In vitro antibacterial activity against various bacteria was also noted, suggesting potential for further research in different application fields .

Application 2: Ferroptosis Inhibition in Tumor Treatment

  • Summary of Application : A derivative of “2,3-Dimethylbenzamide” has been identified as a ferroptosis inhibitor, which is a form of cell death driven by lipid peroxidation and is significant in tumor treatment .
  • Methods of Application/Experimental Procedures : The compound, identified as CDDO, targets the chaperone heat shock protein 90 (HSP90) to regulate chaperone-mediated autophagy (CMA), thereby preventing GPX4 degradation and ferroptosis .
  • Results/Outcomes : The inhibition of ferroptosis by CDDO suggests a strong inhibitory effect on tumor growth, especially in drug-resistant environments, enhancing the sensitivity of chemotherapeutic drugs .

Application 3: Synthesis of Therapeutic Agents

  • Summary of Application : “2,3-Dimethylbenzamide” is used as an intermediate in the synthesis of various therapeutic agents, including those with potential anti-tumour, anti-microbial, and anti-inflammatory properties .
  • Methods of Application/Experimental Procedures : The synthesis involves the condensation of carboxylic acids and amines under specific conditions, often involving catalysts and solvents like TEA and THF to yield the desired benzamide compounds .
  • Results/Outcomes : The synthesized benzamide compounds have shown promising results in preliminary in vitro tests for their biological activities, indicating their potential as therapeutic agents .

Application 4: Insecticide Synthesis

  • Summary of Application : Derivatives of “2,3-Dimethylbenzamide” are used in the synthesis of certain anthranilamide compounds, which are of interest as insecticides .
  • Methods of Application/Experimental Procedures : Novel methods of synthesizing these compounds have been developed, which are crucial for the preparation of insecticides like chlorantraniliprole and cyantraniliprole .
  • Results/Outcomes : The compounds prepared by these methods are significant for the development of new insecticides that can help in pest control in agriculture .

Application 5: Catalyst in Polymerization

  • Summary of Application : “2,3-Dimethylbenzamide” derivatives are used as catalysts during the curing reaction of polymer formulations, which is essential in the production of plastics and rubbers .
  • Methods of Application/Experimental Procedures : The compound acts as a catalyst in reactions involving epoxy resins and other polymer precursors .
  • Results/Outcomes : The use of these catalysts helps in achieving desired properties in the final polymer products, such as improved strength and durability .

Application 6: Metal–Organic Framework Synthesis

  • Summary of Application : “N,N-Diethyl-3-methylbenzamide (DEET)”, a derivative of “2,3-Dimethylbenzamide”, acts as a solvent with phase-directing capabilities in the synthesis of metal–organic frameworks (MOFs) .
  • Methods of Application/Experimental Procedures : DEET is used in the synthesis process of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .
  • Results/Outcomes : The presence of DEET in the synthesis process influences the formation of MOFs with specific structural properties, which are important for their performance in various applications .

Application 7: Development of Anti-Hyperactivity Medications

  • Summary of Application : “2,3-Dimethylbenzamide” derivatives have been explored for their potential use in treating conditions like juvenile hyperactivity .
  • Methods of Application/Experimental Procedures : These compounds are tested for their pharmacological effects on the central nervous system, often involving animal models and clinical trials .
  • Results/Outcomes : Some derivatives have shown promising results in reducing symptoms of hyperactivity, indicating potential for development into medications .

Application 8: Anti-Tumour and Anti-Microbial Drug Discovery

  • Summary of Application : Benzamide compounds, including “2,3-Dimethylbenzamide”, are being investigated for their anti-tumour and anti-microbial properties .
  • Methods of Application/Experimental Procedures : The drug discovery process involves synthesizing and screening various derivatives for their biological activity against cancer cells and microbes .
  • Results/Outcomes : Some compounds have exhibited significant inhibitory effects on tumour growth and microbial proliferation, making them candidates for further drug development .

Application 9: Industrial Uses in Plastics and Rubber

  • Summary of Application : “2,3-Dimethylbenzamide” is used in the plastic and rubber industry due to its chemical properties .
  • Methods of Application/Experimental Procedures : It is incorporated into various formulations to improve the quality and durability of the final products .
  • Results/Outcomes : The addition of benzamide derivatives has been found to enhance the performance characteristics of plastics and rubbers .

Application 10: Agricultural Chemicals Development

  • Summary of Application : Derivatives of “2,3-Dimethylbenzamide” are utilized in the development of agricultural chemicals, such as pesticides and fertilizers .
  • Methods of Application/Experimental Procedures : These chemicals are synthesized to target specific pests or to provide nutrients to crops .
  • Results/Outcomes : The application of these agricultural chemicals has shown to improve crop yields and protect against pest infestations .

Safety And Hazards

The safety data sheet for N,N-Dimethylbenzamide, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYISYTIWLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384206
Record name 2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzamide

CAS RN

5580-34-7
Record name 2,3-Dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5580-34-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Canonica, B Rindone, E Santaniello, C Scolastico - Tetrahedron, 1972 - Elsevier
Mycophenolic acid (28) has been obtained by a convergent synthesis starting from methyl 6-bromo-4-methylhex-4-enoate (13) and 5,7-dihydroxy-4-methylphthalide (24). For the total …
Number of citations: 66 www.sciencedirect.com
B LÜNING - Acta Chem. Scand, 1959 - actachemscand.org
Benzamides of the general structure Ar—CO—NH—B^—N (R2) 2, in which At is a methyl substituted benzene nucleus, have been synthesized. Ar contains 1—3 methyl groups in all …
Number of citations: 1 actachemscand.org
ME Galanski, T Erker, N Handler… - Bioorganic & medicinal …, 2006 - Elsevier
A series of new nonpeptide vasopressin antagonists with a 6-ethyl-thieno[2,3-b][1,4]thiazine or 6-benzyl-thieno[2,3-b][1,4]thiazine skeleton and structural modifications of the aryl side …
Number of citations: 15 www.sciencedirect.com
AG Schultz, SJ Kirincich - The Journal of Organic Chemistry, 1996 - ACS Publications
An asymmetric total synthesis of (+)-epianastrephin (1) from the chiral benzamide 2 (15 steps, 9.5% overall yield) is described. Birch reduction−alkylation of 2 with methyl iodide gave 3 …
Number of citations: 20 pubs.acs.org
B Kaboudin, H Haghighat - Journal of the Iranian Chemical Society, 2012 - Springer
A simple, efficient, and new method has been developed for the preparation of N,N-dimethylamides from carboxylic acids. As described below, treatment of a variety of aromatic …
Number of citations: 1 link.springer.com
C Reddy, N Bisht, R Parella… - The Journal of Organic …, 2016 - ACS Publications
In this paper, we report 4-amino-2,1,3-benzothiadiazole (ABTD) as a new bidentate directing group for the Pd(II)-catalyzed sp 2 /sp 3 C–H activation/functionalization of various aliphatic/…
Number of citations: 50 pubs.acs.org
J Yu, D Zhang‐Negrerie, Y Du - European Journal of Organic …, 2016 - Wiley Online Library
The intramolecular oxidative cyclization of N‐(2‐formylphenyl)amides has been realized through an oxidative C(sp 2 )–O(sp 2 ) bond‐forming reaction between an aldehyde carbon …
F Lehmann, A Pettersen, EA Currier… - Journal of medicinal …, 2006 - ACS Publications
Six different series of nonpeptidic urotensin II receptor agonists have been synthesized and evaluated for their agonistic activity in a cell-based assay (R-SAT). The compounds are ring-…
Number of citations: 30 pubs.acs.org
H Aman, YH Wang, GJ Chuang - ACS omega, 2019 - ACS Publications
A useful oxidation of C–H bond of benzylic acetals has been achieved. This method avoids the use of stoichiometric metals and is compatible with the presence of both electron-…
Number of citations: 6 pubs.acs.org
CS Chang, WM Kan, CL Chen… - Journal of the …, 2002 - Wiley Online Library
The purpose of this study was to synthesize compounds in which the 1,2,4‐oxadiazole moiety replaced the amide bond of ONO3805 and to evaluate its 5α‐reductase inhibitory activity …
Number of citations: 2 onlinelibrary.wiley.com

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